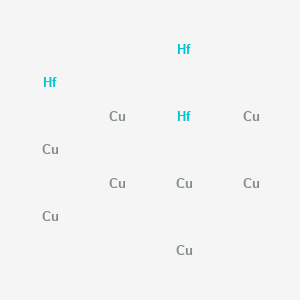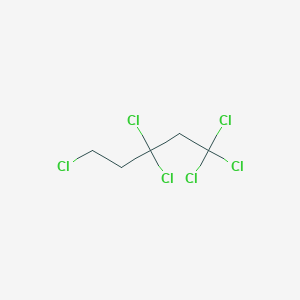
Methyl(3-methylphenoxy)di(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3-methylphenoxy)di(propan-2-yl)silane is a chemical compound with the molecular formula C({14})H({24})O(_{2})Si It is a silane derivative, which means it contains a silicon atom bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 3-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{3-methylphenol} + \text{di(propan-2-yl)chlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl(3-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes.
科学研究应用
Methyl(3-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Methyl(3-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymerization reactions. Additionally, the phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups bonded to silicon.
Triethoxysilane: Contains three ethoxy groups bonded to silicon.
Uniqueness
Methyl(3-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties compared to other silane derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
59280-24-9 |
|---|---|
分子式 |
C14H24OSi |
分子量 |
236.42 g/mol |
IUPAC 名称 |
methyl-(3-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-9-7-8-13(5)10-14/h7-12H,1-6H3 |
InChI 键 |
OFRSBHZSIXWXQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)O[Si](C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)



